Perphenazine 4-aminobutyrate
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Overview
Description
It is an ester of gamma-aminobutyric acid (GABA) and perphenazine, and pharmacologically, it acts as a dopamine D2 receptor antagonist and GABA agonist . BL-1020 has shown pro-cognitive effects in clinical trials, making it a promising candidate for addressing cognitive impairments associated with schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BL-1020 involves the esterification of perphenazine with gamma-aminobutyric acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of BL-1020 would likely involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
BL-1020 undergoes several types of chemical reactions, including:
Oxidation: BL-1020 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in BL-1020.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of BL-1020 .
Scientific Research Applications
BL-1020 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored as a potential treatment for schizophrenia and cognitive impairments associated with the disorder.
Industry: Potential applications in the development of new antipsychotic medications and cognitive enhancers
Mechanism of Action
BL-1020 exerts its effects by acting as a dopamine D2 receptor antagonist and a GABA agonist. It reduces dopamine activity while avoiding the side effects associated with unmitigated dopamine blockade. In animal models of schizophrenia, BL-1020 reduces behaviors characteristic of psychosis and causes minimal or no impairment of movement, which is a common side effect of classic antipsychotic drugs . The compound also interacts with serotonin receptors, particularly the 5-hydroxytryptamine receptor 2A, contributing to its antipsychotic and pro-cognitive effects .
Comparison with Similar Compounds
BL-1020 is structurally and mechanistically distinct from other antipsychotic compounds. Similar compounds include:
Perphenazine: A typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist.
Clozapine: An atypical antipsychotic with a broader receptor binding profile, including dopamine and serotonin receptors.
Risperidone: Another atypical antipsychotic that targets both dopamine and serotonin receptors.
BL-1020’s uniqueness lies in its dual action as a dopamine antagonist and GABA agonist, which contributes to its pro-cognitive effects and reduced side effect profile compared to traditional antipsychotics .
Properties
In radioligand binding studies, BL-1020 displayed strong interaction with dopamine receptors especially D2L and D2S (Ki of 0.27 nM and 0.17 nM respectively), the serotonin receptor 5-HY2a (Ki 0.25 nM) as well as moderate interaction with the GABAA receptor (Ki 3.29 microK). | |
CAS No. |
751477-01-7 |
Molecular Formula |
C25H33ClN4O2S |
Molecular Weight |
489.1 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate |
InChI |
InChI=1S/C25H33ClN4O2S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2 |
InChI Key |
BABFYCSPNDKXRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN |
Synonyms |
BL 1020 BL-1020 BL1020 perphenazine GABA este |
Origin of Product |
United States |
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